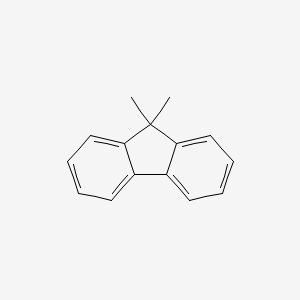

9,9-Dimethyl-9H-fluorene

Description

Significance of Fluorene (B118485) Derivatives in Optoelectronic Materials Science

Fluorene derivatives are pivotal in the field of optoelectronic materials science due to their excellent photoelectric properties, thermal stability, and high photoluminescence efficiency. entrepreneur-cn.commdpi.comresearchgate.net These characteristics make them prime candidates for developing high-performance organic optoelectronic devices. entrepreneur-cn.com They are widely utilized in applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescence probes. entrepreneur-cn.comspiedigitallibrary.orgbohrium.com

In OLED technology, fluorene derivatives are often used as the primary light-emitting material. entrepreneur-cn.com Researchers have successfully modified the fluorene core to produce materials that emit light across the visible spectrum, including blue, green, and red. entrepreneur-cn.com Their inherent good charge transport properties further enhance their suitability for these applications. mdpi.comresearchgate.net The rigid structure and large energy band gap of polyfluorene derivatives are particularly beneficial for creating blue-light-emitting materials. acs.org

| Property | Significance in Optoelectronics |

| High Photoluminescence Efficiency | Enables bright and efficient light emission in devices like OLEDs. mdpi.comresearchgate.net |

| Good Thermal Stability | Ensures device longevity and stable performance at various operating temperatures. mdpi.comspiedigitallibrary.org |

| Excellent Charge Transport | Facilitates the efficient movement of charge carriers (holes and electrons), crucial for device operation. mdpi.comnih.gov |

| Tunable Emissive Colors | Allows for the creation of full-color displays by modifying the chemical structure. entrepreneur-cn.com |

| Large Energy Band Gap | Makes them suitable for use as blue emitters and as host materials in emissive layers. mdpi.comacs.org |

Role of 9,9-Dialkylfluorene Subunits in Emissive Properties

The substitution at the C-9 position of the fluorene core with two alkyl groups, creating a 9,9-dialkylfluorene subunit, is a critical design strategy for enhancing the emissive properties of these materials. nih.gov The compound 9,9-Dimethyl-9H-fluorene is a foundational example of this structural motif.

One of the primary functions of the dialkyl substitution is to improve the solubility of fluorene-based compounds in common organic solvents. nih.govresearchgate.net This is crucial for solution-based processing and the fabrication of large-area, flexible films for electronic devices. nih.gov The alkyl chains, such as the methyl groups in 9,9-dimethylfluorene, effectively hinder intermolecular packing and aggregation. nih.govresearchgate.net This prevention of close π-π stacking helps to avoid self-quenching of fluorescence, thereby maintaining a high emission efficiency in the solid state. researchgate.net

The nature of the alkyl groups—their length or branching—can profoundly influence the properties and packing mode of fluorene-based molecules. nih.gov This, in turn, affects the quality and efficiency of devices like OLEDs, which are highly dependent on the stacking mode of the fluorene units. nih.gov While improving processability, the introduction of these substituents at the C-9 position ensures the long-term stability of the materials by protecting the reactive 9-position from oxidation, which can form fluorenone defects that quench photoluminescence. aip.orgresearchgate.net

| Feature of 9,9-Dialkylfluorene | Impact on Emissive Properties |

| Improved Solubility | Facilitates solution-processing for device fabrication. nih.govresearchgate.net |

| Steric Hindrance | Prevents π-π stacking and aggregation-induced quenching. nih.govresearchgate.net |

| Enhanced Stability | Protects the fluorene core from oxidative degradation (fluorenone formation). aip.orgresearchgate.net |

| Influence on Molecular Packing | The stacking mode of fluorene units, crucial for OLED efficiency, can be controlled. nih.gov |

Structural Rigidity and Conjugation Properties

The fluorene molecule possesses a unique structure characterized by a rigid, planar biphenyl (B1667301) system, which forms a large π-conjugated framework. sioc-journal.cn This structural rigidity is a key factor contributing to the high fluorescence quantum yields observed in its derivatives. spiedigitallibrary.org The rigid backbone minimizes skeletal vibrations and torsional motions, which are common pathways for non-radiative energy loss in more flexible molecules. spiedigitallibrary.org

The extensive π-conjugation across the fluorene core is responsible for its characteristic optical and electronic properties. sioc-journal.cnmdpi.com The absorption of light by these molecules is typically due to π-π* electronic transitions within the conjugated system. mdpi.com The length and nature of this conjugation can be systematically altered by attaching different functional groups at various positions on the fluorene ring, allowing for precise tuning of the material's properties. sioc-journal.cnmdpi.com

For instance, extending the π-conjugation bathochromically shifts (red-shifts) the absorption peak. mdpi.com The strategic placement of electron-donating and electron-accepting groups across this rigid, conjugated bridge is a fundamental principle in designing molecules for various applications, from nonlinear optics to photovoltaics. nih.govspiedigitallibrary.org The inherent coplanarity and photochemical stability of the fluorene unit make it an excellent and reliable π-conjugation backbone for the construction of advanced functional materials. spiedigitallibrary.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNDEHZACHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196597 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-45-3 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Functionalization Strategies for 9,9-Dimethyl-9H-fluorene Scaffolds

Amination and Derivatives (e.g., 9,9-dimethyl-9H-fluoren-2-amine)

The introduction of amino groups onto the this compound core is a critical step in the synthesis of hole-transporting materials, fluorescent probes, and donor moieties in donor-π-acceptor systems. A common strategy involves a multi-step synthesis beginning with the regioselective nitration of the fluorene (B118485) core, followed by reduction of the nitro group to an amine.

For instance, the synthesis of amino-fluorene derivatives can be achieved through a sequence involving:

Nitration: Regioselective mononitration at the C7 position.

Reduction: The nitro group is then reduced to an amino group using agents like iron in the presence of ammonium (B1175870) chloride nih.gov.

Reductive Amination: Further functionalization, such as converting the primary amine to a dimethylamino group, can be accomplished via reductive amination using reagents like sodium cyanoborohydride and paraformaldehyde nih.gov.

This foundational derivative, 9,9-dimethyl-9H-fluoren-2-amine, serves as a crucial intermediate for creating more complex molecules for optoelectronic and pharmaceutical applications .

Introduction of Cyano Groups

The cyano group (-CN) is a strong electron-withdrawing group, and its incorporation into the this compound framework is essential for developing electron-accepting materials and n-type semiconductors. A prevalent method for introducing this functionality is through nucleophilic substitution on a halogenated fluorene precursor.

A typical synthetic route involves the reaction of a bromo-substituted this compound with a cyanide source, such as copper(I) cyanide (CuCN). This reaction effectively displaces the bromide ion with a cyanide ion, yielding the corresponding fluorene-carbonitrile derivative in high yield nih.gov. This transformation is a key step in building the acceptor portion of D-π-A chromophores nih.gov.

Design of Donor-π-Acceptor (D-π-A) Architectures

The this compound unit is extensively used as a π-conjugated linker in Donor-π-Acceptor (D-π-A) molecules due to its structural rigidity and high fluorescence quantum yield nih.govresearchgate.net. These D-π-A systems are designed to have tailored photophysical properties for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and bioimaging nih.govmdpi.com.

The synthesis of these architectures involves strategically attaching electron-donating groups (like dimethylamino) and electron-accepting groups (like dicyanovinyl or benzothiadiazole) to the fluorene core nih.govnih.gov. The fluorene unit acts as a bridge, facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

A representative synthetic strategy is outlined below:

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Functionalization of Fluorene | Introduction of donor groups (e.g., dimethylamino) and/or acceptor precursor groups (e.g., aldehyde) onto the fluorene skeleton nih.govnih.gov. |

| 2 | Knoevenagel Condensation | Reaction of a fluorene-carbaldehyde with an active methylene (B1212753) compound (e.g., malononitrile) to install a strong acceptor group nih.govnih.gov. |

| 3 | Coupling Reactions | Use of palladium-catalyzed reactions like Stille or Suzuki coupling to link different aromatic donor or acceptor units to the fluorene bridge nih.gov. |

This modular approach allows for fine-tuning of the electronic properties and absorption/emission wavelengths of the resulting D-π-A molecules mdpi.comrsc.org.

Polymerization Techniques Utilizing this compound Monomers

Polyfluorenes, polymers incorporating the fluorene moiety in their backbone, are a significant class of conjugated polymers known for their strong blue emission and high charge carrier mobility. The 9,9-dimethyl substitution is crucial for ensuring solubility and processability of these otherwise rigid polymers.

Suzuki Coupling Polymerization

Suzuki-Miyaura coupling is one of the most powerful and versatile methods for synthesizing polyfluorenes and other conjugated polymers. This palladium-catalyzed cross-coupling reaction occurs between an organoboron compound (e.g., a fluorene bis(boronic ester)) and an organohalide (e.g., a dibromo-aromatic comonomer).

The first Suzuki-Miyaura catalyst-transfer polymerization (CTP) was reported in 2007 using a 9,9-dialkylfluorene monomer rsc.org. This chain-growth polymerization mechanism allows for precise control over the polymer's molecular weight and dispersity, which is critical for optimizing device performance rsc.orgrsc.org. The reaction is valued for its tolerance to a wide variety of functional groups, enabling the synthesis of complex and highly functional polymer architectures rsc.org. Tandem reactions combining Suzuki polymerization with other transformations, like Heck cyclization, have been developed to create advanced ladder-type conjugated polymers mdpi.com.

Knoevenagel Condensation Polymerization

Knoevenagel condensation polymerization is another effective method for creating conjugated polymers from 9,9-disubstituted fluorene-based monomers jhia.ac.ke. This technique typically involves the reaction between a monomer containing two aldehyde groups (e.g., 9,9-dimethylfluorene-2,7-dicarbaldehyde) and a comonomer with active methylene groups (e.g., phenylenediacetonitrile) researchgate.net.

The reaction proceeds via the formation of a carbon-carbon double bond, extending the polymer's conjugated backbone. This method is particularly useful for synthesizing polymers containing cyanovinylenes, which can significantly influence the material's electronic and optical properties jhia.ac.ke. The resulting polymers often exhibit good solubility and can be tuned to emit light across the visible spectrum, from blue to red jhia.ac.ke.

Ullmann Coupling Reaction for Conjugated Microporous Polymers (CMPs)

The Ullmann coupling reaction, a copper-catalyzed condensation of aryl halides, is a classic method for forming aryl-aryl or aryl-ether bonds mdpi.com. While Yamamoto and Friedel-Crafts polymerizations are also common, the Ullmann reaction provides an alternative pathway for synthesizing robust, cross-linked polymer networks, including Conjugated Microporous Polymers (CMPs) researchgate.netnih.govresearchgate.net.

CMPs are a class of materials that combine π-conjugation with a permanent porous structure. The synthesis of fluorene-based CMPs using coupling reactions results in materials with high surface areas and tunable fluorescence, making them suitable for chemical sensing and photocatalysis researchgate.netnih.gov. The rigid, three-dimensional structure imparted by monomers like those derived from this compound prevents the dense packing of polymer chains, thereby creating intrinsic microporosity researchgate.net. On-surface Ullmann reactions have also been employed to construct well-defined, low-dimensional carbon-based nanostructures on metal substrates mdpi.com.

Electropolymerization

Electropolymerization is a versatile technique for the synthesis of conjugated polymers directly onto an electrode surface, offering precise control over film thickness and morphology. In the context of fluorene-based polymers, this method has been explored for various derivatives, leveraging the electrochemical activity of the fluorene monomer. The process typically involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. For 9,9-disubstituted fluorenes, including this compound, the polymerization is understood to proceed through coupling at the 2 and 7 positions of the fluorene ring system.

The electrochemical behavior of this compound has been investigated using cyclic voltammetry, a key technique for determining the oxidation potential required for electropolymerization. The cyclic voltammogram of this compound reveals the potential at which the monomer undergoes oxidation, a critical parameter for initiating the polymerization process. While detailed studies focusing exclusively on the electropolymerization of this compound are not extensively documented in the provided literature, the general principles derived from the study of other 9,9-disubstituted fluorenes are applicable. The polymers obtained by the anodic oxidation of fluorene and its monosubstituted or 9,9-disubstituted parent compounds are known to be electroactive materials. arabjchem.org

The reversible oxidation of polyfluorene matrices typically occurs in a potential range of 0.8 to 1.2 V. arabjchem.org The electropolymerization of 9,9-dioctylfluorene, a closely related compound, has been successfully achieved by direct oxidation in pure boron trifluoride diethyl etherate, yielding high-quality polymer films. researchgate.net This suggests that similar conditions could be adapted for the electropolymerization of this compound. The choice of solvent and supporting electrolyte is crucial in electropolymerization, influencing the solubility of the monomer and the conductivity of the medium, which in turn affects the quality and properties of the resulting polymer film.

Research on the electrochemical copolymerization of 9H-Fluorene with other monomers, such as cross-linkable polythiophene, has also been reported. asianpubs.org These studies provide insights into how the electrochemical properties of fluorene can be tuned by creating copolymers, which can be achieved by the direct anodic oxidation of monomer mixtures. asianpubs.org

The electrochemical data for this compound, as determined from its cyclic voltammogram, is fundamental to designing an effective electropolymerization strategy.

| Compound | Technique | Key Parameter | Observed Value | Significance |

|---|---|---|---|---|

| This compound | Cyclic Voltammetry | Oxidation Potential | Not explicitly stated in the provided text, but the existence of a cyclic voltammogram implies it is measurable. | Indicates the potential required to initiate electropolymerization. |

Advanced Spectroscopic and Characterization Techniques

Single-Crystal X-ray Diffraction Analysis of 9,9-Dimethyl-9H-fluorene Derivatives

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This analysis provides fundamental information on molecular geometry, conformation, and the various intermolecular forces that dictate the packing of molecules in the crystal lattice, which in turn influence the material's bulk properties. nih.govresearchgate.net

In the case of the parent compound, this compound, one crystalline form exhibits an orthorhombic space group (Iba2). mdpi.com The fluorene (B118485) unit itself is not perfectly planar; packing effects induce a slight twist, resulting in an inclination angle of 5.8(2)° between the two benzene (B151609) rings. mdpi.comresearchgate.net

Derivatives show varied conformations and packing modes. For instance, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene possesses a high degree of symmetry (crystallographic m2m site symmetry), which forces all non-methyl atoms to be exactly coplanar. nih.govresearchgate.net The molecules in this derivative stack into a one-dimensional chain along the c-axis. nih.govresearchgate.netiucr.org In more complex chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, intermolecular interactions can lead to a supramolecular staggered packing of molecular pairs within the crystal structure. nih.gov Another derivative, 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene, which exhibits liquid crystalline behavior, adopts a nematic-like molecular packing arrangement in its crystal phase. nih.gov

Interactive Table: Crystallographic Data for this compound and its Derivatives

| Compound | Formula | Crystal System | Space Group | Key Conformation Feature | Ref. |

| This compound (Polymorph 1) | C₁₅H₁₄ | Orthorhombic | Iba2 | Twisted fluorene unit (5.8° inclination) | mdpi.com |

| This compound (Polymorph 2) | C₁₅H₁₄ | Tetragonal | I4₁/a | Not specified | mdpi.com |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | Orthorhombic | Pmnm | Coplanar fluorene skeleton | nih.gov |

| 9,9-bis(hydroxymethyl)-9H-fluorene | C₁₅H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | Twisted fluorene unit (5.1° inclination) | mdpi.com |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene | C₂₇H₂₄N₂ | Monoclinic | P2₁/n | Slightly non-planar fluorene unit | mdpi.com |

The supramolecular architecture of this compound derivatives is stabilized by a network of non-covalent interactions. These interactions play a crucial role in the crystal packing and can significantly affect the material's photophysical properties.

π–π Interactions: These interactions are common in aromatic systems and are critical to the performance of OLEDs. nih.govresearchgate.net In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π–π stacking interactions are observed between adjacent molecules, with a centroid-to-centroid distance of 3.8409 (15) Å. nih.govresearchgate.net

CH-π Interactions: These are prevalent in fluorene derivatives. In the parent this compound, short C-H···π contacts represent the primary mode of molecular cross-linking. mdpi.comresearchgate.net Similarly, derivatives designed as nonlinear optical chromophores exhibit strong intermolecular CH−π interactions between the phenyl ring of a stilbene (B7821643) unit and the C-H bonds of the fluorene core. nih.gov

Hydrogen Bonding: When functional groups capable of hydrogen bonding are introduced, they often dominate the packing arrangement. For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, intermolecular O-H···O hydrogen bonds are present. mdpi.com In derivatives containing pyridine (B92270) rings, C-H···N hydrogen bonds link molecules into strands. mdpi.comresearchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science as different polymorphs can exhibit different physical properties. For this compound, the existence of at least two polymorphic forms has been identified. mdpi.comresearchgate.net One polymorph, obtained from methanol, crystallizes in the orthorhombic space group Iba2. mdpi.com A second form, previously described in the literature, belongs to the tetragonal space group I4₁/a. mdpi.comresearchgate.net The discovery of polymorphism highlights how crystallization conditions can influence the final solid-state structure of this foundational compound.

Photophysical Spectroscopy

Photophysical spectroscopy encompasses techniques that probe the interaction of light with matter, specifically electronic absorption and emission processes. These methods are essential for characterizing the optoelectronic properties of this compound derivatives for applications in devices like OLEDs.

UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. For fluorene and its derivatives, the sharp absorption bands typically correspond to π–π* transitions within the aromatic system. mdpi.com

The parent fluorene molecule exhibits distinct absorption maxima around 289 nm and 301 nm. mdpi.com The absorption properties of this compound derivatives can be tuned by introducing different functional groups. For instance, a series of donor-acceptor chromophores based on 9,9-dimethyl-9H-fluoren-2-amine show intense low-energy absorption bands between 428–502 nm and higher-energy bands in the 288–356 nm range. nih.gov For organic photosensitizer dyes incorporating the fluorene moiety, absorption peaks can be pushed to even longer wavelengths, with values of 572 nm and 668 nm observed for specific compounds. nih.gov This tunability is crucial for designing materials that absorb light in specific regions of the electromagnetic spectrum.

Interactive Table: UV-Vis Absorption Maxima (λmax) for Selected this compound Derivatives

| Derivative Class | Substituents | λmax (nm) | Solvent | Ref. |

| Fluorene (unsubstituted) | None | 289, 301 | Not specified | mdpi.com |

| Chromophore SS1 | Donor: N(CH₃)₂, Acceptor: CN | 288, 428 | Dichloromethane | nih.gov |

| Chromophore SS5 | Donor: N(CH₃)₂, Acceptor: Dicyanovinyl | 356, 502 | Dichloromethane | nih.gov |

| Photosensitizer FTA | Thiophene-based acceptor | 572 | Not specified | nih.gov |

| Photosensitizer FFA | Furan-based acceptor | 668 | Not specified | nih.gov |

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The emission wavelength and quantum yield are key performance indicators for fluorescent materials.

Derivatives of this compound are known for their emissive properties, often in the blue region of the spectrum. sigmaaldrich.com The emission characteristics are highly sensitive to the molecular structure and the surrounding environment. For example, a series of 9-phenyl-9-phosphafluorene oxide derivatives shows how substituents on a carbazole (B46965) donor group can systematically shift the emission wavelength. beilstein-journals.org Compared to a reference compound with an emission maximum (λem) at 408 nm, electron-donating groups like tert-butyl cause a redshift (λem = 424 nm), while an electron-withdrawing bromine atom leads to a significant blueshift (λem = 383 nm). beilstein-journals.org

Furthermore, the emission spectra can exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent. sigmaaldrich.comrajpub.com This effect is particularly pronounced in donor-acceptor type molecules and is indicative of a change in the dipole moment of the molecule upon excitation. rajpub.com The fluorescence of these compounds can also be quenched by electron donors or acceptors, a property that is exploited in sensing applications. sigmaaldrich.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 9,9-Dimethyl-9H-fluorene and its derivatives, DFT calculations are frequently employed to optimize molecular geometries, determine electronic properties, and predict spectroscopic behavior. A common approach involves using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between computational accuracy and efficiency.

DFT calculations are instrumental in understanding the fundamental electronic and optical properties of this compound derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the electronic band gap, which is crucial for applications in organic electronics. For instance, studies on donor-acceptor chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core have shown how modifying the acceptor group modulates the HOMO-LUMO gap.

Functionalization of the fluorene (B118485) core significantly impacts its properties. DFT studies on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) with various nitro and methoxy (B1213986) functional groups revealed that nitro-modified derivatives exhibit absorption spectra in a region with greater solar photon abundance. This is because the LUMO becomes localized on the nitro moieties, making these molecules promising candidates for dye-sensitized solar cells. Conformational studies have also shown that while different orientations of functional groups may lead to only minor differences in total energy, they can significantly affect dipole moments, which in turn influences device performance.

A key application of DFT is the analysis of parameters that govern nonlinear optical (NLO) properties. In donor-π-acceptor (D-π-A) systems built on the this compound scaffold, modulating the "push-pull" character of the molecule leads to corresponding changes in optical gaps, transition dipole moments between the ground and excited states (μge), and the difference in dipole moment between these states (Δμge).

Research on a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine demonstrated a clear relationship between acceptor strength and these photophysical parameters. For example, moving from a weaker to a stronger acceptor group resulted in a smaller optical gap. These parameters are critical as they are directly related to the intrinsic molecular hyperpolarizability (β), a measure of a material's NLO response. The table below presents calculated photophysical data for a selection of these chromophores.

| Compound | Calculated λmax (nm) | Optical Gap (Eg opt, eV) | Transition Dipole Moment (μge, Debye) | Dipole Moment Difference (Δμge, Debye) |

|---|---|---|---|---|

| SS1 | 434 | 2.21 | 10.13 | 11.0 |

| SS2 | 467 | 2.01 | 14.07 | 14.0 |

| SS3 | 420 | 2.24 | 10.05 | 13.0 |

| SS4 | 467 | 2.07 | 12.55 | 16.0 |

| SS5 | 446 | 2.17 | 11.75 | 15.0 |

Data adapted from a study on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine. Compounds SS1-SS5 feature different electron-accepting groups.

A critical aspect of computational studies is the validation of theoretical models against experimental results. For this compound derivatives, DFT and TD-DFT calculations have shown a strong correlation with experimental photophysical data. For example, studies on NLO chromophores demonstrated that the experimental absorption data had a good correlation with the theoretically calculated spectral data, validating the chosen computational methodology. Similarly, in studies of fluorene-based oligomers, the calculated maximum absorption wavelengths (λmax) were found to be in good agreement with experimental values. This consistency between theory and experiment provides confidence in the predictive power of computational models for designing new fluorene-based materials with tailored optical properties.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. It allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.

TD-DFT calculations have been successfully applied to a variety of fluorene derivatives. Studies have investigated how the choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set impacts the accuracy of predicted excitation energies when compared to experimental or higher-level theoretical results. For fluorene-based azo compounds, TD-DFT calculations showed that the incorporation of the fluorene ring into the azo backbone resulted in a significant red shift of the π-π* transition band compared to the parent diazene (B1210634) molecule. In another study on an oligomer with a 9,9-dioctyl-9H-fluorene core, TD-DFT calculations revealed a high oscillator strength at 350 nm, consistent with its observed photophysical properties. These studies underscore the utility of TD-DFT in rationalizing and predicting the optical behavior of complex fluorene-based systems.

Quantum Chemistry/Molecular Mechanics (QM/MM) Models for Solid-State Properties

While DFT and TD-DFT are powerful for single molecules, studying properties in the solid state, such as in crystals or thin films, requires accounting for the surrounding environment. Hybrid Quantum Chemistry/Molecular Mechanics (QM/MM) models are designed for this purpose. In a QM/MM approach, the central molecule or chromophore is treated with a high-level, accurate quantum mechanical method (QM), while the surrounding environment (e.g., other molecules in a crystal lattice) is treated with a computationally less expensive classical molecular mechanics (MM) force field.

Although specific QM/MM studies focused solely on this compound were not prominently identified, this methodology is highly relevant for understanding its solid-state behavior. For example, experimental studies have investigated how slight molecular motions affect fluorescence quantum yield in the solid state for 9,9-dimethylfluorene-diyl bridged molecules. The efficiency of organic light-emitting diodes (OLEDs) has also been shown to depend critically on the stacking mode and packing of the fluorene motif in the solid state. QM/MM simulations would be the ideal theoretical tool to model these complex solid-state phenomena, providing insights into how intermolecular interactions, such as π-π stacking, influence the electronic properties and fluorescence efficiency of the central fluorene unit.

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. To make these simulations computationally feasible for large systems or long timescales, the solvent is often represented by an implicit model rather than by individual, explicit solvent molecules. Implicit solvation, or continuum solvation, models the solvent as a continuous medium with average properties, which significantly speeds up conformational sampling.

While specific implicit MD simulation studies of this compound are not widely reported, this technique is well-suited for investigating its conformational dynamics in solution. The fluorene core is rigid, but functional groups attached to it, or oligomeric chains containing it, can have significant conformational freedom. Implicit solvent MD simulations would allow researchers to efficiently explore the conformational landscape of complex fluorene derivatives, study folding processes in fluorene-based polymers, and calculate the free energy of different conformations in various solvent environments. The speedup afforded by implicit solvent models makes them a valuable tool for sampling large-scale conformational changes that would be prohibitive to study with explicit solvent models.

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,9-Dimethyl-9H-fluorene are extensively used in various layers of OLED devices to enhance efficiency, stability, and color purity.

The fluorene (B118485) moiety is a critical component in designing solution-processable hole-transporting materials (HTMs) that require high thermal stability and amorphous film-forming properties. By incorporating a fluorenyl group into molecules structurally similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), researchers have developed new compounds with improved characteristics. nih.gov

One such series of compounds includes 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated derivatives. nih.gov The introduction of the this compound core and the adjustment of terminal methyl groups allow for the fine-tuning of energy levels, carrier transport, and steric configuration. nih.gov For instance, the derivative 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has demonstrated superior performance as an HTM in an OLED device with an Alq3 emitter. nih.gov The device achieved a maximum luminous efficiency approximately five times greater than a comparable device using the standard TPD material. nih.gov

Other advanced HTMs utilize the 9,9-dimethylfluoren-2-yl)amino group as a substituent on more complex molecular scaffolds, such as spiro[fluorene-9,9′-xanthene] (SFX). These asymmetric, spiro-configured HTMs have been synthesized for use in perovskite solar cells, but their fundamental properties—including suitable HOMO energy levels, high glass transition temperatures, and good film-forming capabilities—are highly relevant for OLED applications as well. researchgate.netsci-hub.se The rigid and orthogonal structure of spiro-type molecules provides good amorphous stability, which is crucial for the longevity of OLED devices. sci-hub.se

| HTM | Max. Luminous Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

|---|---|---|---|

| 2M-DDF | 4.78 | 21,412 | 3.8 |

| TPD (Comparative) | ~0.96 | 4,106 | N/A |

In the emissive layer (EML) of an OLED, a host-guest system is often employed to prevent molecular aggregation and exciton (B1674681) quenching, thereby improving device efficiency. mdpi.com In this configuration, a small amount of an emissive guest (or dopant) is dispersed within a host material. ossila.com Excitons formed on host molecules are transferred to the guest molecules, which have a slightly smaller band gap, where they radiatively recombine to emit light. ossila.com

Derivatives of this compound are used in these systems as both host and guest molecules. For example, 2M-DDF, in addition to being an effective HTM, can serve as a guest molecule in host–guest systems for long-afterglow materials. nih.gov Bipolar host materials, which can transport both holes and electrons, have been developed using a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor unit combined with various donor fragments. rsc.org These materials possess suitable energy gaps to host green, yellow, and red phosphorescent emitters, leading to yellow OLEDs with a maximum external quantum efficiency (EQE) exceeding 27%. rsc.org

The arrangement of molecules in the solid state, known as molecular stacking, significantly impacts the performance of OLEDs. The formation of π-π stacks can lead to phase separation during the fabrication of solution-processed OLEDs, which is often undesirable. researchgate.net However, controlled molecular stacking can also be beneficial.

Materials designed with specific π-stacked structures, as opposed to purely π-conjugated ones, can exhibit through-space electronic interactions that facilitate charge transport and emission. researchgate.net Research has shown that TADF-based OLEDs using molecules with a π-stacked configuration can achieve excellent device performance, with EQEs improving from an initial 10% to over 30%. researchgate.net The use of emitters based on a fluorene bridge with subtle stacking patterns has been shown to lead to efficient near-ultraviolet OLEDs. dntb.gov.ua In some advanced device architectures, stacking two different novel emitter molecules on top of each other allows for the splitting of energy conversion and emission processes, which has been a successful strategy for producing highly efficient and stable pure-blue OLEDs. physicsworld.com

A primary challenge in OLED technology is achieving both high efficiency and long operational stability, particularly for blue-emitting devices. physicsworld.comrsc.org Molecular design strategies involving this compound derivatives have proven effective in addressing this challenge.

One successful approach is the "9-fluorenyl substitution strategy," where robust 9-phenyl-9-fluorenyl units are used as substituents on thermally activated delayed fluorescence (TADF) emitters. rsc.org This strategy enhances thermal and electrochemical stability compared to more common substituents like tert-butyl groups. rsc.org Sky-blue OLEDs based on an emitter with 9-phenyl-9-fluorenyl substituents achieved a maximum EQE of 28.2% and a significantly longer operational lifetime (LT50 of 178 hours at 500 cd/m²) compared to a device with a tert-butyl substituted emitter. rsc.org

Another powerful method is the use of a sensitization strategy. In a TADF sensitized fluorescence (TSF) device, a TADF material is used to harvest non-emissive triplet excitons and transfer their energy to a fluorescent emitter. nih.gov This approach was used to boost the EQE of a blue OLED using an emitter containing a 9,9-diphenyl-N-phenyl-9H-fluoren-2-amine unit from 2.6% in a non-doped device to 10.4% in a TSF device, representing a 400% enhancement. nih.gov Additionally, device-level optimizations, such as using ultrastable glass layers for the EML, can universally improve both efficiency and stability by over 15% without changing the materials themselves. eurekalert.org

| Substituent Group | Max. EQE (%) | Lifetime (LT50) at 500 cd/m² (h) |

|---|---|---|

| 9-phenyl-9-fluorenyl | 28.2 | 178 |

| tert-butyl | 20.8 | 32 |

Organic Photovoltaic (OPV) Materials and Polymer Solar Cells (PSCs)

Organic photovoltaic technology offers advantages such as solution processability, mechanical flexibility, and tunable physical properties. scispace.com Conjugated polymers are key components in OPVs, acting as the electron donor in a bulk-heterojunction (BHJ) blend with an electron acceptor. scispace.comhongik.ac.kr

Fluorene-based conjugated polymers are widely used in OPVs due to their high photo- and electroluminescence, efficient charge-transport properties, and good thermal stability. nih.govchalmers.se While 9,9-dioctylfluorene is often used in polymers to ensure solubility, the fundamental electronic and structural advantages originate from the fluorene core itself. The performance of fluorene-based polymer solar cells is highly dependent on the polymer's molecular weight. chalmers.se Research on a fluorene-alt-benzothiadiazole copolymer (F8TBT) showed that the photovoltaic characteristics improve asymptotically with increasing molecular weight, becoming less sensitive to chain length for number average molecular weights (Mn) above 10 kg/mol . chalmers.se This is attributed to better light absorbance and charge dissociation/extraction in the higher molecular weight polymers. chalmers.se

Semiconducting copolymers composed of fluorene derivatives and other units have been synthesized for use as electron donors in BHJ solar cells. nih.gov For example, copolymers synthesized from 9,9-dioctyl-9H-fluorene derivatives achieved power conversion efficiencies (PCEs) of 1.22% when blended with a fullerene acceptor (PC71BM). nih.gov The rational design of wide-bandgap conjugated polymer donors to complement the absorption spectra and energy levels of modern non-fullerene acceptors is a key strategy for achieving high-performance PSCs. rsc.org

Conjugated Microporous Polymers (CMPs) for Photocatalysis

Conjugated microporous polymers (CMPs) that incorporate fluorene derivatives are recognized for their potential in optoelectronic applications, including photocatalysis and chemical sensing, owing to their strong fluorescence. researchgate.netnih.gov These materials are valued for their high microporosity, significant specific surface areas, and variable fluorescence. researchgate.net The inherent porosity of CMPs can limit chain aggregation, which in turn suppresses the dissipation of excitation energy and enhances their light-emitting capabilities. researchgate.net The unique properties of fluorene-based CMPs make them suitable for a range of photocatalytic applications, including the selective oxidation of sulfides and amines, as well as for the photocatalytic production of hydrogen from water. nih.govresearchgate.netacs.org

The versatility of these polymers is further demonstrated by their use in the visible-light-driven conversion of CO2 into hydrocarbon fuels. rsc.org For instance, fluorene-incorporated CMP nanotubes have been developed that exhibit substantial surface areas, which is advantageous for exposing active sites and adsorbing CO2 molecules. rsc.org By modifying the polymer backbone, researchers can tune the optical band gaps, enhance CO2 uptake, and improve charge migration, leading to impressive CO formation rates under visible light irradiation. rsc.org

Design of Fluorene-Based CMPs for Selective Oxidation Reactions

A key application of fluorene-based CMPs is in the selective photocatalytic oxidation of various organic compounds. Researchers have successfully designed donor-acceptor (D-A) type CMPs for the highly selective oxidation of sulfides to sulfoxides using dioxygen (O2) under ambient conditions and blue light irradiation. nih.gov In one study, three such polymers were synthesized by connecting 3,6-di(9H-carbazol-9-yl)-9H-fluorene with different moieties at the 9-position of the fluorene. nih.gov The resulting CMPs, SFC-CMP, FFC-CMP, and OFC-CMP, all demonstrated the ability to catalyze this selective oxidation in methanol. nih.gov Notably, the SFC-CMP showed the best photocatalytic activity for a broad range of sulfides and could be recovered and reused with even better performance than the fresh catalyst. nih.gov

Similarly, fluorene-based CMPs have been designed for the selective oxidation of amines to imines with O2 in ethanol, also under blue light. researchgate.net In this research, two novel CMPs were developed with carbazole (B46965) as an electron donor. researchgate.net A crucial finding was that a subtle change in the substituent at the methylene (B1212753) bridge (9-position) of the fluorene precursor significantly impacted performance. researchgate.net The dimethyl-substituted fluorene-based CMP, known as MFC, exhibited a much larger specific surface area and a more favorable redox position, leading to superior photocatalytic performance compared to its difluoro-substituted counterpart. researchgate.net

Table 1: Performance of Fluorene-Based CMPs in Selective Oxidation

| Catalyst | Substrate | Product | Conditions | Key Finding |

|---|---|---|---|---|

| SFC-CMP | Sulfides | Sulfoxides | Blue light, O2, CH3OH | Best photocatalytic activity and reusability. nih.gov |

| FFC-CMP | Sulfides | Sulfoxides | Blue light, O2, CH3OH | Effective, but lower activity than SFC-CMP. nih.gov |

| OFC-CMP | Sulfides | Sulfoxides | Blue light, O2, CH3OH | Effective, but lower activity than SFC-CMP. nih.gov |

Tuning of Electron Acceptor Moieties for Enhanced Activity

The photocatalytic activity of fluorene-based CMPs can be significantly enhanced by carefully tuning the electron acceptor moieties within the polymer structure. researchgate.net The substituent at the 9-position of the fluorene unit plays a critical role in the electronic properties of the resulting CMP. researchgate.net For example, the substitution at this position can be subtly tweaked to achieve superior photocatalytic activity for selective chemical conversions. researchgate.net

Sensors and Chemical Sensing

Fluorene-based conjugated microporous polymers (FCMPs) are excellent candidates for chemical sensing applications due to their strong fluorescence. researchgate.netnih.gov A series of novel FCMPs with varied electronic structures have been synthesized and shown to possess a high degree of microporosity and decent specific surface areas. researchgate.netnih.gov These properties, combined with their variable fluorescence, make them effective in detecting a range of nitroaromatic compounds. researchgate.netnih.gov

One particular FCMP, designated FCMP3, which incorporates a triazine knot in its network, has demonstrated a high specific surface area of 489 m² g⁻¹, a large pore volume of 0.30 cm³ g⁻¹, and a high solid-state photoluminescence quantum yield of 11.46%. researchgate.netnih.gov In chemical sensing studies, FCMP3 exhibited high Stern-Volmer constants for the detection of nitrobenzene, 4-nitrotoluene, and 2,4-dinitrotoluene, with efficiencies comparable to state-of-the-art CMP-based sensing agents. researchgate.netnih.gov

Table 2: Chemical Sensing Performance of FCMP3

| Analyte | Stern-Volmer Constant (M⁻¹) |

|---|---|

| Nitrobenzene | 2541 researchgate.netnih.gov |

| 4-Nitrotoluene | 4708 researchgate.netnih.gov |

Liquid Crystalline Materials

Derivatives of this compound have been shown to exhibit liquid crystalline properties, making them of interest for applications in displays and other optoelectronic devices. nih.gov One such mesogenic compound is 9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene. nih.gov

This particular fluorene derivative demonstrates enantiotropic nematic liquid crystalline behavior. nih.gov It has a melting point of 125 °C and an isotropization temperature of 175 °C. nih.gov The molecular packing in the crystal phase of this compound is described as nematic-like. nih.gov

Table 3: Thermal Properties of a 9,9-Dimethylfluorene-Based Liquid Crystal

| Property | Value |

|---|---|

| Melting Point | 125 °C nih.gov |

| Isotropization Temperature | 175 °C nih.gov |

Structure Property Relationships and Design Principles

Impact of Substitution Patterns on Electronic and Optical Properties

The electronic and optical characteristics of fluorene-based materials are profoundly influenced by the nature and position of substituents on the fluorene (B118485) core. The C-9 position is particularly significant, as substitutions at this site can modify the electronic structure and, consequently, the material's properties. aip.org While the tetrahedral sp3-hybridized carbon at the C-9 position can act as an insulating spacer, effectively blocking electronic interaction between the fluorene backbone and the substituent, this is not universally the case. aip.org The degree of electronic coupling depends on the characteristics of the substituent groups. aip.org

Modifying the fluorene structure, for instance by creating dibenzofulvene derivatives through Knoevenagel condensation at the C-9 position, significantly alters the electronic properties. mdpi.com This change from sp3 to sp2 hybridization at the C-9 carbon can lead to a more planar molecular fragment, facilitating electrode processes and substantially reducing the energy gap. mdpi.com For example, introducing various N-donor substituents through this method can lower the energy gap from 4.90 eV in unsubstituted fluorene to a range of 2.13 eV to 2.80 eV in the derivatives. mdpi.com

Substitutions on the phenyl rings of the fluorene skeleton, often at the 2- and 7-positions, also play a crucial role in tuning the optoelectronic properties. mdpi.com Attaching electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netmissouristate.edu Electron-donating groups tend to increase both HOMO and LUMO energy levels, while electron-withdrawing groups have the opposite effect. researchgate.netmissouristate.edu This tuning of frontier molecular orbitals directly impacts the material's absorption and emission spectra, as well as its charge transport capabilities. mdpi.com

Table 1: Effect of Substitution on the Electronic Properties of Fluorene Derivatives

| Compound | Substituent Type | HOMO Level (eV) | LUMO Level (eV) | Optical Gap (eV) |

| Fluorene (A-0) | Unsubstituted | -6.22 | -1.32 | 4.90 |

| Dibenzofulvene Derivative (A-1) | N-donor at C-9 | -5.22 | -2.42 | 2.80 |

| Dibenzofulvene Derivative (A-4) | N-donor at C-9 | -4.72 | -2.59 | 2.13 |

| Chromophore SS1 | D-π-A | -4.91 | -2.89 | 2.02 |

| Chromophore SS2 | D-π-A (extended conjugation) | -4.89 | -2.88 | 2.01 |

Data for Fluorene and Dibenzofulvene derivatives sourced from theoretical calculations. mdpi.com Data for Chromophores SS1 and SS2 calculated from electrochemical and optical measurements. nih.govacs.org

Role of the 9,9-Dimethyl Group in Stabilizing the Fluorene Skeleton

The methylene (B1212753) bridge at the C-9 position of the fluorene skeleton is chemically reactive and susceptible to oxidation. mdpi.com This reactivity can lead to the formation of fluorenone defects, which can negatively impact the performance and lifetime of electronic devices by introducing undesirable green emission. To mitigate this, the 9-position is frequently di-substituted, a strategy that enhances the long-term stability of the materials. mdpi.com

The 9,9-dimethyl group is a common and effective choice for this purpose. The two methyl groups provide steric hindrance that protects the fluorene core. This disubstitution ensures that the C-9 carbon maintains its sp3 hybridization, which is crucial for preserving the desired electronic and photophysical properties of the fluorene unit. mdpi.com This structural modification prevents the formation of the C=O bond characteristic of fluorenone, thereby improving the chemical and thermal stability of the molecule. mdpi.comresearchgate.net The stability conferred by the dimethyl groups is a key reason for the widespread use of 9,9-dimethylfluorene as a fundamental building block in materials for OLEDs and other organic electronics. google.com

Influence of Conjugation Pathway on Optical and NLO Properties

The design of the π-conjugation pathway in 9,9-dimethylfluorene-based chromophores is a critical factor in determining their linear and nonlinear optical (NLO) properties. nih.govacs.org In donor-π-acceptor (D-π-A) architectures, the arrangement of the donor and acceptor groups on the fluorene linker unit dictates the efficiency of intramolecular charge transfer (ICT), which is central to the NLO response. nih.gov

A series of studies has demonstrated that a "linear" conjugation path, where the donor and acceptor groups are positioned to allow for direct charge transfer across the long axis of the molecule, results in a significantly enhanced NLO response compared to "nonlinear" arrangements. nih.govacs.org For chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor, a linear conjugation pathway leads to higher first hyperpolarizability (β) values. nih.govacs.orgresearchgate.net This enhancement is attributed to more effective ICT, which is reflected in changes in the optical absorption spectra, transition dipole moments, and the dipole moment difference between the ground and excited states. nih.govacs.org

Extending the length of the π-conjugation path, in conjunction with tuning the strength of the acceptor group, further modulates the optical properties. For example, extending the conjugation in a linear D-π-A chromophore can lead to a bathochromic (red) shift in the absorption bands and a reduction of the optical gap. nih.govacs.org The NLO properties are highly dependent on the terminal groups attached to the conjugated system; for instance, a nitro group (—NO2) as an acceptor can lead to a much larger dipole moment and a superior NLO response compared to a dimethylamino group (—N(CH3)2) as a terminal group. pku.edu.cnresearchgate.net

Table 2: Photophysical and NLO Properties of Linearly Conjugated Chromophores

| Chromophore | Acceptor Group | λ_max (nm) | Optical Gap (eV) | First Hyperpolarizability β_HRS (10⁻³⁰ esu) |

| SS1 | Dicyanovinyl | 428 | 2.02 | 310 |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 | 2.01 | 480 |

| SS3 | Cyanostilbene | 442 | 2.21 | 370 |

| SS4 | Bromo-substituted Cyanostilbene | 468 | 2.14 | 430 |

| SS5 | Cyano-substituted Cyanostilbene | 448 | 2.18 | 450 |

Correlation between Molecular Packing, Crystal Structure, and Device Performance

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also critically influenced by the arrangement of these molecules in the solid state. researchgate.net The molecular packing and crystal structure dictate intermolecular interactions, such as π-π stacking, which directly affect charge transport and emission efficiency in thin films. mdpi.comresearchgate.net

Single-crystal X-ray analysis of 9,9-dimethylfluorene and its derivatives provides crucial insights into these solid-state structures. For instance, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene reveals weak π-π interactions between adjacent molecules, with a centroid-centroid distance of 3.8409 (15) Å, leading to stacking along the c-axis. researchgate.net The crystal packing of other derivatives can lead to the formation of antiparallel molecular dimers. nih.gov The specific arrangement, including the planarity of the fluorene units and the orientation of substituents, can restrict molecular rotations, which may inhibit non-radiative energy dispersion and enhance luminescence. nih.gov

The quality and efficiency of devices like OLEDs have been shown to depend crucially on the stacking mode of the fluorene motif. researchgate.net The steric hindrance provided by the alkyl groups at the C-9 position, such as the dimethyl groups, has a profound influence on the packing mode. researchgate.net For some D-π-A chromophores, the crystal structure may be centrosymmetric, which precludes a bulk NLO response in the crystalline state. nih.gov In such cases, the material must be incorporated into a non-centrosymmetric matrix to exhibit bulk nonlinear susceptibility for applications in photonics. nih.gov Therefore, understanding and controlling the crystal structure and molecular packing are essential for optimizing device performance.

Molecular Engineering for Tunable Energy Levels and Carrier Transport

Molecular engineering provides a powerful strategy for fine-tuning the frontier energy levels (HOMO and LUMO) and, consequently, the carrier transport properties of 9,9-dimethylfluorene-based materials. researchgate.netsemanticscholar.org The ability to precisely control these energy levels is paramount for designing efficient charge injection, transport, and recombination in organic electronic devices.

The primary methods for this tuning involve the strategic placement of electron-donating and electron-withdrawing substituents on the fluorene core and the extension of the π-conjugated system. researchgate.netmissouristate.edu

Substituent Effects : Increasing the electron-donating character of substituents generally leads to an increase in the energy levels of both the HOMO and LUMO and a decrease in the HOMO-LUMO gap (HLG). missouristate.edusemanticscholar.org Conversely, increasing the electron-withdrawing character of substituents lowers the HOMO and LUMO levels and can increase the HLG. missouristate.edusemanticscholar.org

Conjugation Effects : Extending the π-conjugation length typically decreases the HLG. missouristate.edusemanticscholar.org This extension raises the HOMO energy level while lowering the LUMO energy level, facilitating both electron injection and hole injection depending on the specific energy alignment with electrode materials. missouristate.edu

These principles allow for the rational design of materials with predictable electronic properties. semanticscholar.org By carefully selecting substituents and conjugation pathways, molecules can be engineered to have deep HOMO energy levels (ca. -6 eV), which are suitable for forming exciplexes in OLEDs, or to have specific energy gaps for targeted color emission. mdpi.com This systematic tuning of the HOMO-LUMO levels is a fundamental approach to developing materials with specific conductive properties for a wide range of applications. missouristate.edu

Challenges and Future Directions in 9,9 Dimethyl 9h Fluorene Research

Addressing Concentration Quenching in Emissive Materials

A significant hurdle in the development of highly efficient emissive materials based on 9,9-Dimethyl-9H-fluorene is the phenomenon of concentration quenching. This process leads to a decrease in fluorescence quantum yield at high concentrations, which is detrimental to the performance of devices like organic light-emitting diodes (OLEDs). The quenching is often a result of intermolecular interactions, such as π–π stacking, between adjacent fluorene (B118485) units, leading to the formation of non-emissive aggregates. researchgate.net

Strategies to mitigate concentration quenching are a primary focus of current research. One effective approach involves the strategic molecular design of this compound derivatives to introduce steric hindrance. By attaching bulky side groups to the fluorene backbone, researchers can inhibit the close packing of molecules, thereby reducing the likelihood of aggregation and preserving the emissive properties of the material even in the solid state. researchgate.net Another avenue of exploration is the development of host-guest systems where the fluorene-based emitter is dispersed within a suitable host matrix. This approach physically separates the emitter molecules, preventing aggregation-induced quenching.

Recent studies have also investigated the use of thermally activated delayed fluorescence (TADF) emitters, where molecular design plays a crucial role in minimizing quenching effects. For some TADF molecules, strong interchromophore interactions at high doping concentrations can lead to aggregation and reduced efficiencies. researchgate.net Therefore, designing this compound-based TADF emitters with structures that inherently resist aggregation is a key challenge being addressed.

Enhancing Solubility and Processability of Materials

The practical application of this compound-based materials, particularly polymers, is often limited by their solubility and processability. 20.210.105 Many high-performance conjugated polymers exhibit poor solubility in common organic solvents, which complicates their purification and deposition into thin films for device fabrication. 20.210.105researchgate.net

To enhance solubility, various chemical modification strategies are employed. A common method is the introduction of flexible or bulky alkyl side chains at the C9 position of the fluorene unit. These side chains increase the entropy of the polymer and disrupt intermolecular packing, thereby improving their solubility in organic solvents. mdpi.com For instance, the incorporation of long or branched alkyl groups can significantly influence the packing mode and properties of fluorene-based molecules. researchgate.net

Another successful approach has been the synthesis of fluorene-based polyimides. By incorporating the rigid and bulky fluorene structure into the polyimide backbone, researchers have developed materials with not only high thermal stability and desirable mechanical properties but also improved solubility in a range of solvents. mdpi.comnih.gov For example, the introduction of bulky nonpolar groups like tert-butyldiphenylsilyl (TBDPS) into the side chain of fluorene-based polyimides has been shown to significantly improve their solubility in low- or nonpolar solvents such as chloroform (B151607) and toluene. nih.gov The development of such organo-soluble materials is crucial for enabling solution-based processing techniques like spin-coating and inkjet printing, which are essential for large-area and cost-effective device manufacturing. 20.210.105

| Technique | Description | Example |

| Side-Chain Functionalization | Introduction of flexible or bulky alkyl chains to the fluorene C9 position to disrupt packing and increase entropy. | Attaching long, branched alkyl chains to improve solubility in common organic solvents. researchgate.net |

| Polymer Backbone Modification | Incorporation of fluorene units into polymer backbones like polyimides. | Synthesis of fluorene-containing polyimides (FLPIs) that exhibit good solubility in polar aprotic solvents. mdpi.com |

| Introduction of Bulky Groups | Attaching large, nonpolar groups to the side chains of fluorene-based polymers. | Incorporating tert-butyldiphenylsilyl (TBDPS) groups to enhance solubility in low-polarity solvents. nih.gov |

Development of Novel Functional Materials with Tunable Properties

A major strength of this compound lies in its versatility as a building block for a wide array of functional materials with tailored properties. entrepreneur-cn.com By chemically modifying the fluorene core, researchers can fine-tune its electronic and optical characteristics to suit specific applications. 20.210.105

The synthesis of donor-acceptor (D-A) type chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine structure is a prominent area of research. nih.gov In these systems, electron-donating and electron-accepting groups are attached to the fluorene core through a π-conjugated linker. This molecular architecture allows for the modulation of the material's energy levels, absorption and emission spectra, and nonlinear optical (NLO) properties. nih.gov For example, by carefully selecting the donor and acceptor moieties, it is possible to create materials that emit light across the visible spectrum, from blue to green and red, which is essential for full-color display applications. entrepreneur-cn.com20.210.105

Furthermore, the development of fluorene-based hole-transporting materials (HTMs) is a key area of focus for improving the efficiency and stability of perovskite solar cells and OLEDs. entrepreneur-cn.comacs.org The inherent high triplet energy of the fluorene core makes it an excellent candidate for HTMs in phosphorescent OLEDs, as it can effectively confine triplet excitons within the emissive layer. rsc.org Research in this area involves designing and synthesizing novel fluorene derivatives with optimized energy levels, high hole mobility, and good film-forming properties. entrepreneur-cn.comacs.org

| Functional Material Type | Key Features | Potential Applications |

| Donor-Acceptor Chromophores | Tunable energy levels, absorption/emission spectra, and NLO properties. nih.gov | Optical switching, sensor protection, light modulation, information processing. nih.gov |

| Emissive Polymers | Emission covering the entire visible spectrum (RGB). 20.210.105 | Organic Light-Emitting Diodes (OLEDs) for displays and lighting. entrepreneur-cn.com20.210.105 |

| Hole-Transporting Materials | High hole mobility, suitable energy levels, and high triplet energy. entrepreneur-cn.comacs.orgrsc.org | Perovskite solar cells, OLEDs. entrepreneur-cn.comacs.org |

| Fluorescent Chemosensors | Ability to detect specific ions or molecules through changes in fluorescence. nih.gov | Environmental monitoring, biomedical diagnostics. mdpi.com |

Exploration of New Application Domains

While this compound and its derivatives are well-established in the field of organic electronics, ongoing research is continually uncovering new and exciting application domains. entrepreneur-cn.com The unique combination of photophysical properties, chemical stability, and structural versatility makes this compound a promising candidate for a range of advanced technologies.

One emerging area is in the development of fluorescent probes and biosensors. entrepreneur-cn.com The high fluorescence quantum yield of many fluorene derivatives allows for the sensitive detection of various analytes, including metal ions and nitroaromatic compounds, which are often associated with explosives. researchgate.net For example, novel fluorene-based compounds have demonstrated good selectivity and sensitivity for detecting picric acid (TNP) and iron (III) ions (Fe³⁺). researchgate.net

In the realm of photovoltaics, fluorene derivatives are being explored as hole transport materials in perovskite solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com Additionally, their application in dye-sensitized solar cells is also an active area of investigation. mdpi.com Beyond electronics, the biological activities of fluorene derivatives are gaining attention. Research has indicated that certain derivatives possess anti-tumor, anti-inflammatory, and antibacterial properties, opening up possibilities for their use in drug development. entrepreneur-cn.com For instance, some fluorene compounds have been investigated as anti-cancer and antimalarial agents. entrepreneur-cn.com

Advanced Computational Modeling for Predictive Design

The design and discovery of new materials based on this compound are being significantly accelerated by the use of advanced computational modeling and simulation techniques. mdpi.com These methods allow researchers to predict the structural, electronic, and optical properties of novel fluorene derivatives before they are synthesized in the laboratory, saving considerable time and resources.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the total energy of a molecule and its electron density distribution. mit.edu This allows for the prediction of key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. mdpi.com By simulating different molecular designs, researchers can identify promising candidates with the desired characteristics for specific applications.

In addition to traditional computational chemistry, machine learning (ML) is emerging as a transformative tool in materials design. mit.edu ML models can be trained on existing experimental and computational data to learn the complex relationships between molecular structure and material properties. llnl.gov This enables the rapid screening of vast chemical spaces to identify novel fluorene derivatives with optimized performance for applications in OLEDs, solar cells, and sensors. The integration of high-performance computing, machine learning, and experimental validation is creating a powerful framework for the accelerated design and development of next-generation materials based on this compound. mdpi.comllnl.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 9,9-Dimethyl-9H-fluorene to achieve high purity for research purposes?

Synthesis involves alkylation of fluorene using methylating agents (e.g., methyl halides) under basic conditions. Purification via sublimation yields >98% purity, as demonstrated in protocols from TCI . Characterization employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify structural integrity and purity thresholds .

Q. How should researchers characterize the physical properties of this compound for reproducibility in experimental studies?

Key properties include melting point (96°C), boiling point (300.8°C), and refractive index (1.591) . Density measurements (1.04 g/cm³) and thermal stability assessments via differential scanning calorimetry (DSC) are critical for applications in material science. Standardized protocols for crystallographic analysis using SHELX software ensure structural validation .

Q. What analytical techniques are most reliable for confirming the purity of this compound derivatives?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is optimal for quantifying impurities. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while NMR (¹H/¹³C) resolves structural ambiguities. For halogenated derivatives (e.g., bromo/iodo variants), inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace elements .

Advanced Research Questions

Q. How do substituents on the this compound core influence its electronic and photophysical properties in OLED applications?

Substituents like dibenzo[b,d]furan (DBF) or 9,9-dimethyl groups modulate photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE). For example, DBF-modified phenoselenazine (PSeDBF) achieves PLQY = 59% and EQE = 12.8%, outperforming dimethylfluorene derivatives (PSeFL: PLQY = 40%, EQE = 7.4%) due to suppressed nonradiative decay . Time-resolved photoluminescence and density functional theory (DFT) calculations elucidate exciton dynamics and charge-transfer pathways.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives during structural refinement?

SHELX software enables robust refinement of high-resolution or twinned data. For disordered structures, iterative modeling with restraints on bond lengths/angles improves accuracy. Cross-validation against spectroscopic data (e.g., NMR crystallography) addresses discrepancies in electron density maps .

Q. How can researchers optimize synthetic routes for brominated/iodinated this compound derivatives in organic electronics?

Direct halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in dichloromethane, catalyzed by palladium, yields regioselective products (e.g., 2-Bromo-9,9-dimethyl-9H-fluorene). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures monohalogenated products, critical for charge-transport layers in OLEDs .

Q. What role do this compound derivatives play in enhancing the performance of phosphorescent organic light-emitting diodes (PhOLEDs)?

The rigid, planar fluorene core reduces aggregation-induced quenching. Derivatives like 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene act as hole-blocking layers, improving exciton confinement. Device optimization involves doping concentrations <10 wt% in host matrices (e.g., CBP) to balance efficiency and operational stability .

Q. How do steric effects from 9,9-dimethyl groups impact the reactivity of fluorene in cross-coupling reactions?

The dimethyl groups hinder axial rotation, enhancing stereochemical control in Suzuki-Miyaura couplings. However, steric bulk may reduce catalytic turnover; thus, bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) are recommended for aryl-aryl bond formation .

Methodological Tables

Table 1: Key Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 96°C | |

| Boiling Point | 300.8°C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Refractive Index | 1.591 |

Table 2: Photophysical Performance of Fluorene Derivatives in OLEDs

| Derivative | PLQY (%) | EQE (%) | Application | Reference |

|---|---|---|---|---|

| PSeDBF (DBF-modified) | 59.0 | 12.8 | Green PhOLEDs | |

| PSeFL (Fluorene-based) | 40.0 | 7.4 | Blue PhOLEDs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.